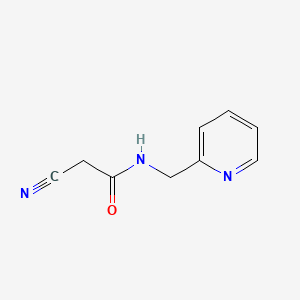![molecular formula C22H28N2O B2714152 N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 851874-55-0](/img/structure/B2714152.png)
N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used research tool in the field of pharmacology and neuroscience.
Applications De Recherche Scientifique
DNA-Intercalating Antitumor Agents
N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide and its derivatives have been explored for their potential as antitumor agents. A notable study investigated phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide for in vivo antitumor activity. This research aimed to find active compounds with minimal DNA association constants. The study found that certain derivatives, particularly those with aza substituents, exhibited significant antitumor activity in both leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).
NMDA Receptor Antagonists
Research on N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide derivatives has also extended to their potential as NMDA receptor antagonists. A study on milnacipran (a derivative of N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide) and its derivatives found that these compounds had binding affinity to NMDA receptors and could protect mice from NMDA-induced lethality. These findings suggest the compounds could serve as a prototype for designing potent NMDA-receptor antagonists (Shuto et al., 1995).
Inhibitors of NF-κB and AP-1 Gene Expression
Compounds related to N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide have been evaluated for their potential to inhibit transcription mediated by NF-κB and AP-1 transcription factors. Research focusing on the structure-activity relationship of these inhibitors sought to improve potential oral bioavailability. This investigation revealed that specific substitutions on the pyrimidine ring of these compounds could maintain activity while enhancing certain desirable properties, like gastrointestinal permeability (Palanki et al., 2000).
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-24(4-2)20-14-12-19(13-15-20)23-21(25)22(16-8-9-17-22)18-10-6-5-7-11-18/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJPFCDWBSVXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2714070.png)
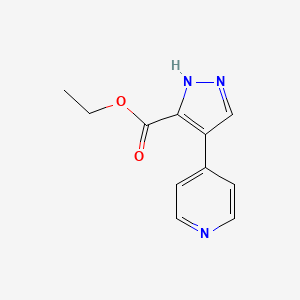
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)
![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)
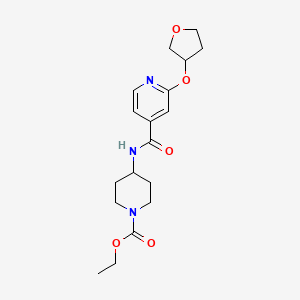
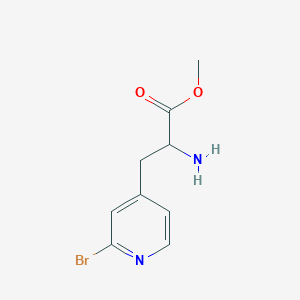
![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)
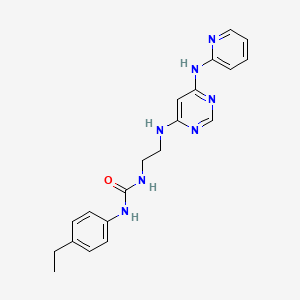
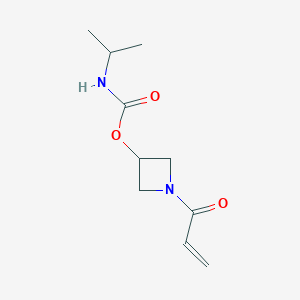

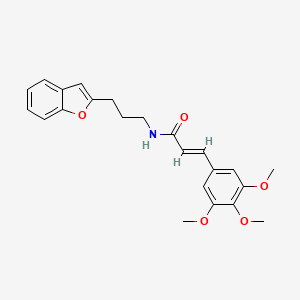
![{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2714089.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2714090.png)
